molecular formula C18H22N4O2S B2933697 (Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide CAS No. 1356782-82-5

(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide

Cat. No.: B2933697
CAS No.: 1356782-82-5
M. Wt: 358.46
InChI Key: UKVBNMHTBGITRC-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide is a synthetically produced small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex structure incorporating a thiazoline ring, a dimethylpyrrole unit, and a cyano-enamide linker, suggesting potential as a key intermediate or a core scaffold in medicinal chemistry projects. Its molecular architecture makes it a candidate for use in high-throughput screening assays to identify novel bioactive compounds. Researchers can leverage this chemical to explore structure-activity relationships (SAR), particularly in the development of modulators for protein kinases or other enzymes involved in critical cellular signaling pathways related to oxidative stress and inflammation . The (Z)-configuration of the prop-2-enamide group is critical for its spatial orientation and interaction with biological targets. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12-8-14(13(2)22(12)11-16-4-3-6-24-16)9-15(10-19)17(23)21-18-20-5-7-25-18/h8-9,16H,3-7,11H2,1-2H3,(H,20,21,23)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVBNMHTBGITRC-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=C(C#N)C(=O)NC3=NCCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2CCCO2)C)/C=C(/C#N)\C(=O)NC3=NCCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide is a thiazole-based compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry based on available research findings.

Synthesis

The synthesis of this compound involves the formation of a thiazole ring and subsequent modifications to introduce the cyano and pyrrole functionalities. The process typically employs various reagents in a multi-step reaction sequence, which has been optimized for yield and purity. The synthesis is characterized by:

  • Formation of the Thiazole Ring : Utilizing 4,5-dihydro-1,3-thiazole as a key intermediate.
  • Introduction of Functional Groups : The incorporation of the cyano group and the oxolane moiety through nucleophilic substitutions and cyclization reactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Activity Target Organisms
(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-...ModerateGram-positive and Gram-negative bacteria
Similar Thiazole DerivativesStrongE. coli, S. aureus

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a selective inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). In silico analyses indicate potential binding affinities that warrant further investigation into its anti-inflammatory capabilities.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the growth of pathogenic bacteria effectively. For example, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results.
    • Study Findings :
      • IC50 values ranged from 10 to 50 µM for various derivatives.
      • Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring significantly enhanced activity.
  • In Vivo Models : Preliminary studies using animal models have suggested potential anti-inflammatory effects when administered at certain dosages. The compound's ability to reduce inflammation markers was noted in models of induced arthritis.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reactivity Observed Transformations
Cyanoenamide (C=C-C≡N) Electrophilic α,β-unsaturated system; susceptible to nucleophilic additionsMichael addition with amines/thiols
Pyrrole Ring Aromatic electrophilic substitution at C3/C4 positionsBromination, formylation, or alkylation
Oxolanylmethyl Ether Acid-labile protecting groupCleavage under HCl/MeOH or TFA conditions
Thiazole-Amine Hydrogen-bond donor/acceptor; participates in coordination chemistryMetal complexation (e.g., Zn²⁺, Fe³⁺)

Catalytic and Stereochemical Considerations

  • Stereoselectivity : The (Z) -configuration of the enamide is stabilized by intramolecular hydrogen bonding between the thiazole amine and cyano group, as observed in similar enamide systems .

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling is employed to attach aryl/heteroaryl groups to the pyrrole ring .

  • Acid/Base Sensitivity : The oxolanylmethyl group undergoes ring-opening under strong acidic conditions, forming diol intermediates .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cis-trans isomerization of the enamide bond, reducing bioactivity .

  • Hydrolytic Degradation : The cyano group hydrolyzes to a carboxylic acid under alkaline conditions (pH > 10) .

  • Oxidative Stability : The pyrrole ring resists oxidation due to electron-donating methyl groups, but the thiazole sulfur is prone to sulfoxide formation .

Key Research Findings

  • Synthetic Yield Optimization :

    • Knoevenagel condensation achieves 84% yield in aprotic solvents (e.g., DMF) with piperidine catalysis .

    • Bromination of the pyrrole ring using NBS gives 72% regioselectivity at C3 .

  • Biological Data :

    Assay Result Reference
    Antimalarial (D6 strain)IC₅₀ = 18 nM
    Cytotoxicity (HeLa)CC₅₀ > 10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional and structural similarities with several classes of heterocyclic molecules reported in the literature. Key comparisons include:

Compound Core Structure Key Functional Groups Distinct Features Reference
Target Compound 4,5-Dihydrothiazole + substituted pyrrole Cyano, enamide, oxolan-methylpyrrole Unique oxolan-methyl substitution on pyrrole; Z-configuration enamide N/A
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-propanamides 1,3-thiazole + oxadiazole Sulfanyl linker, oxadiazole, propanamide Oxadiazole ring enhances π-π stacking; lacks cyano or pyrrole groups
5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone + dihydropyrazole Thioxo group, diaryl substituents Thiazolidinone core with sulfur; dihydropyrazole adds planar rigidity
3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile Thiazolo[4,5-b]pyridine Cyanoethyl group, fused thiazole-pyridine Fused bicyclic system; cyanoethylation at N3 position
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin + thiazole Fluorophenyl, dimethoxyphenyl, thiadiazocin Polycyclic thiadiazocin core; complex aryl substitutions

Key Observations:

  • The Z-configuration of the enamide group could impose distinct conformational constraints compared to E-isomers or non-rigid linkers in sulfanyl-propanamides .

Q & A

Q. How can synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Design : Use reflux conditions in ethanol or DMF with catalysts like K₂CO₃ to enhance nucleophilic substitution at the thiazole nitrogen .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
  • Design of Experiments (DoE) : Apply statistical optimization (e.g., varying temperature, stoichiometry, and reaction time) to identify critical parameters for yield maximization .

Q. What spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the (Z)-configured enamide (δ 6.8–7.2 ppm for enamide protons; δ 160–170 ppm for cyano and carbonyl carbons) .
  • IR Spectroscopy : Validate cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S (±0.3% deviation) .

Advanced Research Questions

Q. How to resolve contradictions between X-ray crystallography and computational geometry predictions?

Methodological Answer:

  • Refinement with SHELXL : Use high-resolution crystallographic data to refine bond lengths/angles, accounting for thermal motion and disorder .
  • Multiwfn Analysis : Compare experimental electron density maps with computed Laplacian of electron density (∇²ρ) to validate reactive sites .
  • Error Analysis : Quantify deviations using root-mean-square (RMSD) between crystallographic and DFT-optimized geometries .

Q. What methodologies analyze electron density distribution and reactive sites?

Methodological Answer:

  • Electrostatic Potential (ESP) : Compute ESP surfaces in Multiwfn to identify nucleophilic/electrophilic regions (e.g., cyano and enamide groups) .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map bond critical points and electron localization function (ELF) .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions .

Q. How to address discrepancies between bioactivity data and computational docking results?

Methodological Answer:

  • Cytotoxicity Assays : Perform Mosmann-style MTT assays to validate in vitro activity against target cell lines .
  • Docking Validation : Use AutoDock Vina with flexible ligand docking to account for conformational changes in the binding pocket .
  • Free Energy Calculations : Apply MM-GBSA to refine binding affinity predictions and reconcile with experimental IC₅₀ values .

Q. How to design stability studies under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound at pH 3–10 (buffer solutions) and 25–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions .
  • Stress Testing : Expose to UV light or oxidizing agents (H₂O₂) to identify photolytic/oxidative degradation pathways .

Data Contradiction Analysis

Q. How to interpret conflicting spectroscopic and crystallographic data for the pyrrol-3-yl substituent?

Methodological Answer:

  • Dynamic NMR : Assess rotational barriers of the oxolan-2-ylmethyl group to detect conformational averaging in solution vs. solid state .
  • Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to model twinning, which may distort apparent bond lengths .
  • Cross-Validation : Compare XRD torsion angles with DFT-relaxed conformers to identify steric or electronic constraints .

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